molecular formula C14H17F3N2O4 B6060932 1-(2-methoxybenzoyl)piperazine trifluoroacetate

1-(2-methoxybenzoyl)piperazine trifluoroacetate

Cat. No. B6060932
M. Wt: 334.29 g/mol
InChI Key: CTCZGYSJAXMWID-UHFFFAOYSA-N
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Description

“1-(2-methoxybenzoyl)piperazine trifluoroacetate” is a chemical compound with the empirical formula C14H17F3N2O4 . It has a molecular weight of 334.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is O=C(N1CCNCC1)C2=CC=CC=C2OC.O=C(C(F)(F)F)O . The InChI code is 1S/C12H16N2O2.C2HF3O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) .


Physical And Chemical Properties Analysis

The compound is a salt with CF3COOH . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Urapidil Synthesis and Hypertension Treatment

Urapidil (6- [3- [4- (2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione) is an α-blocker used to treat essential hypertension and hypertensive emergencies. It effectively lowers peripheral blood pressure without affecting heart rate or intracranial blood pressure . Here’s an improved synthetic route for urapidil:

Urapidil’s rapid onset of action and controllability make it suitable for various dosage forms, including injections, oral capsules, and eye drops . Its unique mechanism prevents reflex tachycardia in patients, making it valuable for hypertensive crises and perioperative hypertension.

Alpha1-Adrenergic Receptor Antagonists

The compound’s structure suggests potential as an alpha1-adrenergic receptor antagonist. Comparative analysis with similar arylpiperazine-based antagonists (e.g., trazodone, naftopidil, and urapidil) reveals promising pharmacokinetic profiles . Investigating its activity in this context could yield valuable insights.

Neurological Conditions and Blood-Brain Barrier Penetration

Urapidil can cross the blood-brain barrier and activate the 5HT-1A receptor, demonstrating central antihypertensive activity . Its unique properties may be relevant for neurological conditions where blood-brain barrier penetration is crucial.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-(2-methoxybenzoyl)piperazine trifluoroacetate” can be found at Sigma-Aldrich . Please refer to it for detailed safety and hazard information.

Future Directions

As for future directions, it’s hard to predict without specific context or application. This compound is part of a collection of unique chemicals provided to early discovery researchers , so it might be used in various research fields.

properties

IUPAC Name

(2-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCZGYSJAXMWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-phenyl)-piperazin-1-yl-methanone

CAS RN

436099-85-3
Record name Methanone, (2-methoxyphenyl)-1-piperazinyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436099-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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